molecular formula C13H9ClO B1302572 Biphenyl-3-carbonyl chloride CAS No. 42498-44-2

Biphenyl-3-carbonyl chloride

Cat. No. B1302572
CAS RN: 42498-44-2
M. Wt: 216.66 g/mol
InChI Key: FJAFGSULCGOKPU-UHFFFAOYSA-N
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Description

Biphenyl-3-carbonyl chloride, also known as 3-biphenylcarbonyl chloride, is an aryl chloride that contains a carbonyl group. It is a colorless to light yellow, crystalline powder .


Synthesis Analysis

The synthesis of Biphenyl-3-carbonyl chloride involves the reaction of biphenyl with acid chloride . The reaction undergoes a Friedel-Crafts acylation, a type of electrophilic aromatic substitution mechanism .


Molecular Structure Analysis

The molecular formula of Biphenyl-3-carbonyl chloride is C13H9ClO . Its molecular weight is 216.66 g/mol . The structure includes a carbonyl group (C=O) and a chloride atom attached to a biphenyl group .


Chemical Reactions Analysis

Biphenyl-3-carbonyl chloride can undergo various chemical reactions. For instance, it can participate in Friedel-Crafts acylation reactions . In addition, it can undergo reactions involving the formation of biaryl products through the concomitant one-electron reduction of each copper center .


Physical And Chemical Properties Analysis

Biphenyl-3-carbonyl chloride is a white to yellow fine crystalline powder . It is soluble in most organic solvents but insoluble in water.

Scientific Research Applications

Synthesis and Characterization of New Compounds

  • Synthesis of Ketooximes and Their Complexes : A study focused on synthesizing new ketooximes by reacting 4-biphenylhydroximoyl chloride with different amines. These compounds were further used to prepare mononuclear complexes with various metal salts. The study characterized these compounds and found that ketooximes act as bidentate ligands bonding metal ions through oxime and carbonyl oxygen (Karipcin & Arabali, 2006).

Chemical and Physical Properties

  • Van der Waals' Potentials in Hydrocarbons : Research improved the van der Waals' potentials for interactions between carbon and hydrogen in both aliphatic and aromatic systems, including biphenyl. This study was significant in understanding the molecular interactions and structures in such compounds (Lii & Allinger, 1989).

Material Science and Environmental Applications

  • Thin Film Composite Membranes : Studies on the use of novel biphenyl acid chloride derivatives for the preparation of thin film composite reverse osmosis membranes showed promising results in water treatment and filtration technologies. These membranes exhibited higher salt rejection, indicating potential applications in water purification processes (Li, Zhang, Zhang, & Zheng, 2007).

Bioremediation and Environmental Cleanup

  • Utilization in Bioremediation : A novel bacterium was discovered that could utilize monochlorobiphenyls as growth substrates, highlighting the potential use of biphenyl compounds in bioremediation of contaminated sites (Kim & Picardal, 2000).

Safety And Hazards

Biphenyl-3-carbonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It reacts violently with water .

properties

IUPAC Name

3-phenylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAFGSULCGOKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373473
Record name Biphenyl-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-3-carbonyl chloride

CAS RN

42498-44-2
Record name Biphenyl-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42498-44-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AR Blaazer, JHM Lange, MAW van der Neut… - European journal of …, 2011 - Elsevier
The discovery, synthesis and structure-activity relationship (SAR) of a novel series of cannabinoid 1 (CB 1 ) and cannabinoid 2 (CB 2 ) receptor ligands are reported. Based on the …
A Mieczkowski, T Frączyk, M Psurski… - Chemistry & …, 2021 - Wiley Online Library
… (2.71 mmol) of biphenyl-4-carbonyl chloride or biphenyl-3-carbonyl chloride was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 18 h, …
R Kranich, AS Busemann, D Bock… - Journal of Medicinal …, 2007 - ACS Publications
… The resulting solution of crude 2‘,3‘,4‘-trimethoxy-biphenyl-3-carbonyl chloride (55) was added to an ice-cooled solution of [5-(2-amino-phenyl)-thiophen-2-yl]-acetic acid methyl ester (…
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
D Merk, M Gabler, RC Gomez, D Flesch… - Bioorganic & medicinal …, 2014 - Elsevier
Nuclear farnesoid X receptor (FXR) has important physiological roles in various metabolic pathways including bile acid, cholesterol and glucose homeostasis. The clinical use of known …
R Guillon, R Rahimova, D Egron, S Rouanet… - European Journal of …, 2019 - Elsevier
… solution of N7- or N9- substituted adenine derivatives 1a, 1b, 2a, 2b, 3, 4 or 5 (1.05 mmol) in pyridine (3 mL) was added portion wise under argon the biphenyl-3-carbonyl chloride (1.15 …
A Dahlqvist, FR Zetterberg, H Leffler, UJ Nilsson - MedChemComm, 2019 - pubs.rsc.org
… Compound 2 (100 mg, 0.279 mmol), bis(triphenylphosphine)palladium(II) dichloride (10 mg, 0.014 mmol), copper(I) iodide (8 mg, 0.042 mmol) and biphenyl-3-carbonyl chloride (78 μL, …
Number of citations: 21 0-pubs-rsc-org.brum.beds.ac.uk
J Schmidt, S Schierle, L Gellrich, A Kaiser… - Bioorganic & Medicinal …, 2018 - Elsevier
Activation of the nuclear farnesoid X receptor (FXR) which acts as cellular bile acid sensor has been validated as therapeutic strategy to counter liver disorders such as non-alcoholic …
ASK Hashmi, MC Blanco Jaimes… - The Journal of …, 2012 - ACS Publications
A new, highly efficient, and atom-economic access to a series of functionalized 2,5-disubstituted oxazoles from propargylic amides is reported. A series of propargylic amides were …
Number of citations: 159 0-pubs-acs-org.brum.beds.ac.uk
D Montoir, S Barillé-Nion, A Tonnerre, P Juin… - European Journal of …, 2016 - Elsevier
Hsp90 is an ATP-dependent chaperone known to be overexpressed in many cancers. This way, Hsp90 is an important target for drug discovery. Novobiocin, an aminocoumarin …
S Shen, M Hadley, K Ustinova, J Pavlicek… - Journal of medicinal …, 2019 - ACS Publications
… (i) 5d was synthesized from 3 (215 mg, 1.08 mmol) and biphenyl-3-carbonyl chloride (280 mg, 1.3 mmol) following general procedure A and was obtained as a white powder (140 mg, …
Number of citations: 63 0-pubs-acs-org.brum.beds.ac.uk

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